molecular formula C11H9NO3 B134452 2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) CAS No. 146535-46-8

2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI)

Cat. No. B134452
M. Wt: 203.19 g/mol
InChI Key: JZAIYBSZSNVXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as DOP-2 and is a derivative of pyridinone. DOP-2 has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

DOP-2 has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DOP-2 has also been found to have anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Furthermore, DOP-2 has been found to have neuroprotective properties, and it has been shown to protect against oxidative stress-induced cell death in neuronal cells.

Mechanism Of Action

The mechanism of action of DOP-2 is not fully understood. However, it has been proposed that DOP-2 exerts its biological activities by scavenging reactive oxygen species (ROS) and inhibiting the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). DOP-2 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

DOP-2 has various biochemical and physiological effects. It has been found to reduce the levels of ROS and malondialdehyde (MDA), which are markers of oxidative stress. DOP-2 has also been shown to increase the levels of glutathione (GSH), which is an important antioxidant in the body. Furthermore, DOP-2 has been found to inhibit the expression of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages And Limitations For Lab Experiments

DOP-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DOP-2 is also soluble in various solvents, which makes it easy to use in different experimental protocols. However, there are some limitations to using DOP-2 in lab experiments. The compound has poor aqueous solubility, which can limit its use in some experimental protocols. Furthermore, DOP-2 has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to the whole organism.

Future Directions

There are several future directions for the study of DOP-2. One potential direction is to investigate the potential of DOP-2 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of DOP-2 on the gut microbiome, as recent studies have shown that gut microbiota play an important role in the pathogenesis of various diseases. Furthermore, it would be interesting to investigate the effects of DOP-2 on the immune system, as it has been shown to have anti-inflammatory properties.
Conclusion:
In conclusion, DOP-2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the treatment of various diseases. The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The mechanism of action of DOP-2 is not fully understood, but it is thought to exert its biological activities by scavenging ROS and inhibiting the activity of various enzymes. DOP-2 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of DOP-2, which include investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its effects on the gut microbiome and immune system.

Synthesis Methods

The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction produces a yellow crystalline solid, which is purified by recrystallization. The structure of DOP-2 is confirmed by various spectroscopic techniques such as NMR and IR.

properties

CAS RN

146535-46-8

Product Name

2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI)

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(3,4-dihydroxyphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H9NO3/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12-6-8/h1-6,13-14H,(H,12,15)

InChI Key

JZAIYBSZSNVXLS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O

synonyms

2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)- (9CI)

Origin of Product

United States

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